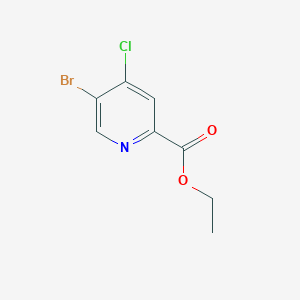

Ethyl 5-bromo-4-chloropicolinate

Description

Ethyl 5-bromo-4-chloropicolinate is a halogenated picolinic acid derivative with the molecular formula C₈H₇BrClNO₂. It is an ester formed by the reaction of 5-bromo-4-chloropicolinic acid with ethanol. The bromine and chlorine substituents on the pyridine ring enhance its reactivity and stability, making it a versatile intermediate in organic synthesis .

Properties

Molecular Formula |

C8H7BrClNO2 |

|---|---|

Molecular Weight |

264.50 g/mol |

IUPAC Name |

ethyl 5-bromo-4-chloropyridine-2-carboxylate |

InChI |

InChI=1S/C8H7BrClNO2/c1-2-13-8(12)7-3-6(10)5(9)4-11-7/h3-4H,2H2,1H3 |

InChI Key |

HYYZKSBADLCZLM-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NC=C(C(=C1)Cl)Br |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of ethyl 5-bromo-4-chloropicolinate typically follows a multi-step process:

- Starting from ethyl picolinate or picolinic acid derivatives.

- Sequential or simultaneous introduction of halogen atoms (bromine and chlorine) onto the pyridine ring.

- Esterification or direct use of ethyl picolinate as a substrate.

- Controlled reaction conditions to ensure regioselective halogenation.

Detailed Preparation Methods

Halogenation of Ethyl Picolinate Derivatives

A common approach involves direct halogenation of ethyl picolinate:

| Step | Reagents & Conditions | Description | Outcome/Yield |

|---|---|---|---|

| 1 | Bromination: Bromine (Br₂) in acetic acid | Introduction of bromine at the 5-position of ethyl picolinate under controlled temperature to avoid polybromination. | Selective bromination at position 5 |

| 2 | Chlorination: Thionyl chloride (SOCl₂) or other chlorinating agents | Chlorination at the 4-position, often conducted after bromination to avoid overreaction. Conditions include reflux and inert atmosphere. | Chlorination at position 4 with high selectivity |

| 3 | Purification | Column chromatography or recrystallization to isolate this compound | Purity >95% typically achieved |

This method leverages the electronic effects of the pyridine ring to direct halogenation regioselectively. The sequence of bromination followed by chlorination is preferred to minimize side reactions.

Alternative Synthetic Routes Using Picolinic Acid

Starting from picolinic acid, the compound can be prepared by:

| Step | Reagents & Conditions | Description | Outcome/Yield |

|---|---|---|---|

| 1 | Conversion of picolinic acid to ethyl picolinate via Fischer esterification (ethanol, acid catalyst) | Formation of ethyl ester to provide the ester functionality required | High yield, >90% |

| 2 | Halogenation steps as above | Sequential bromination and chlorination | Selective substitution |

| 3 | Work-up and purification | Extraction, washing, and recrystallization | High purity product |

This route is advantageous when starting from readily available picolinic acid and allows for better control of ester formation and halogenation steps.

Representative Reaction Conditions and Yields

| Reaction Step | Reagents | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Esterification | Ethanol, H₂SO₄ (catalyst) | Reflux (~78°C) | 4-6 hours | 90-95 | Standard Fischer esterification |

| Bromination | Br₂ in AcOH | 0-25°C | 1-3 hours | 85-90 | Controlled addition to avoid polybromination |

| Chlorination | SOCl₂ or N-chlorosuccinimide (NCS) | Reflux or RT | 2-4 hours | 80-88 | Chlorination selective for position 4 |

| Purification | Column chromatography or recrystallization | N/A | N/A | >95 purity | Confirmed by HPLC and NMR |

Analytical Characterization Supporting Preparation

- NMR Spectroscopy:

- Proton NMR confirms the substitution pattern on the pyridine ring.

- Characteristic shifts for ethyl ester protons and aromatic protons adjacent to halogens.

- High-Performance Liquid Chromatography (HPLC):

- Purity typically >95%.

- Mass Spectrometry (MS):

- Molecular ion peak corresponding to C₉H₈BrClNO₂.

- Melting Point:

- Consistent with literature values for the compound.

Comparative Notes from Related Compounds

While direct literature on this compound is limited, analogous halogenated picolinate esters have been synthesized with similar methodologies. For example:

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Reaction Conditions | Yield (%) | Purification | Reference |

|---|---|---|---|---|---|---|

| Sequential Halogenation | Ethyl picolinate | Br₂/AcOH, SOCl₂ | 0-25°C for Br₂, reflux for SOCl₂ | 80-90 | Column chromatography | |

| Esterification + Halogenation | Picolinic acid | Ethanol/H₂SO₄, Br₂/AcOH, SOCl₂ | Reflux for esterification; controlled halogenation | 75-90 | Recrystallization | |

| Alternative Halogenation | Picolinic acid derivatives | NCS or other chlorinating agents | Room temp to reflux | 70-85 | Chromatography |

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromo-4-chloropicolinate undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl boronic acids.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are used under mild conditions, often in the presence of a base like potassium carbonate.

Major Products Formed

Substitution Reactions: Products include derivatives with various functional groups replacing the bromine or chlorine atoms.

Coupling Reactions: Products are typically biaryl compounds or other complex organic molecules.

Scientific Research Applications

Ethyl 5-bromo-4-chloropicolinate is utilized in several scientific research applications:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Pharmaceutical Research: It is used in the development of new drugs and therapeutic agents.

Material Science: It is employed in the synthesis of novel materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 5-bromo-4-chloropicolinate depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations to form desired products. The molecular targets and pathways involved are typically related to the functional groups present on the compound and the nature of the reactions it undergoes .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize Ethyl 5-bromo-4-chloropicolinate, we compare its structural and functional attributes with analogous esters and halogenated aromatic compounds. The analysis draws on bioactive compounds extracted in ethyl acetate from spices (e.g., clove, turmeric, ginger) and other synthetic derivatives.

Table 1: Structural and Functional Comparison

Key Findings :

This property is critical in agrochemical synthesis .

Bioactivity: While natural esters (e.g., eugenol, curcumin) exhibit direct antifungal activity, this compound primarily serves as a synthetic precursor. Its halogenated structure may confer resistance to metabolic degradation compared to gingerol or turmeric derivatives .

Solubility : Ethyl acetate-extracted compounds (e.g., curcumin) show higher lipophilicity than this compound, which has moderate solubility in polar solvents due to its ester and halogen groups .

Limitations of Current Evidence

The provided sources lack direct data on this compound. For instance:

Thus, comparative insights are inferred from structural analogs and general halogenated compound behavior.

Q & A

Q. What are the optimal synthetic routes for preparing ethyl 5-bromo-4-chloropicolinate, and how do reaction conditions influence yield?

this compound is typically synthesized via sequential halogenation of ethyl picolinate derivatives. A common approach involves:

- Bromination : Using bromine (Br₂) in acetic acid under controlled temperatures (40–60°C) to introduce bromine at the 5-position.

- Chlorination : Thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) is employed to substitute hydrogen with chlorine at the 4-position.

Key considerations include inert atmospheres (N₂/Ar) to minimize side reactions and purification via column chromatography to isolate the product. Yield optimization requires balancing reaction time and stoichiometry, as over-halogenation can lead to byproducts like dihalogenated analogs .

Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., chemical shifts for aromatic protons at δ 7.8–8.5 ppm) and ester group integrity.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (C₈H₇BrClNO₂, ~264.5 g/mol) and isotopic patterns for bromine/chlorine.

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., C–H···O interactions), critical for understanding solid-state behavior .

Advanced Research Questions

Q. How do halogen substitution patterns (Br at C5, Cl at C4) influence reactivity in cross-coupling reactions?

The electron-withdrawing effects of Cl and Br enhance electrophilicity at adjacent positions, making the compound a candidate for Suzuki-Miyaura or Buchwald-Hartwig couplings. For example:

- Suzuki Coupling : Pd-catalyzed reactions with aryl boronic acids target the 5-bromo position, leaving the 4-Cl substituent intact for further functionalization.

- Selectivity Challenges : Competing reactivity at C4 (Cl) may require protective groups (e.g., silylation) to direct coupling to C5. Computational modeling (DFT) can predict regioselectivity and transition states .

Q. How can crystallographic data discrepancies (e.g., twinning, disorder) be resolved during structural analysis of this compound?

- Twinning : Use SHELXL’s TWIN command to refine data against a twin law, adjusting HKLF5 parameters for overlapping reflections.

- Disordered Halogens : Apply restraints (e.g., SIMU, DELU) to model partial occupancy of Br/Cl atoms. Validate with Hirshfeld surface analysis to confirm intermolecular interactions .

Q. What computational strategies predict the biological activity of this compound, and how do they align with experimental data?

- Molecular Docking : Simulate binding to enzyme active sites (e.g., kinases) using AutoDock Vina. Focus on halogen bonding between Br/Cl and protein residues (e.g., backbone carbonyls).

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioassay results (e.g., IC₅₀ values). Discrepancies may arise from solvation effects or unaccounted π-stacking interactions .

Q. How do solvent polarity and temperature affect the compound’s stability during long-term storage?

- Degradation Pathways : Hydrolysis of the ester group is accelerated in polar protic solvents (e.g., H₂O, MeOH).

- Stability Protocols : Store in anhydrous aprotic solvents (e.g., DCM, THF) at –20°C. Monitor degradation via HPLC, tracking ester-to-acid conversion over time .

Data Contradiction Analysis

Q. How to address conflicting reactivity data in halogen-exchange reactions involving this compound?

Contradictions may arise from competing mechanisms (e.g., SNAr vs. radical pathways). Methodological approaches include:

- Mechanistic Probes : Use radical scavengers (TEMPO) to test for radical intermediates.

- Isotopic Labeling : Track halogen migration using ⁸¹Br/³⁷Cl isotopes in mass spectrometry .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.